molecular formula C13H20ClN B13712006 3-(3-(tert-Butyl)phenyl)azetidine hydrochloride

3-(3-(tert-Butyl)phenyl)azetidine hydrochloride

Cat. No.: B13712006
M. Wt: 225.76 g/mol
InChI Key: UCPBEVRRLHVLPK-UHFFFAOYSA-N
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Description

3-(3-(tert-Butyl)phenyl)azetidine hydrochloride is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(tert-Butyl)phenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(tert-Butyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-(3-(tert-Butyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to engage in various biochemical interactions, potentially affecting cellular processes and pathways .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

3-(3-tert-butylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11;/h4-7,11,14H,8-9H2,1-3H3;1H

InChI Key

UCPBEVRRLHVLPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CNC2.Cl

Origin of Product

United States

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